2-Bromo-1,3-propanediol

Overview

Description

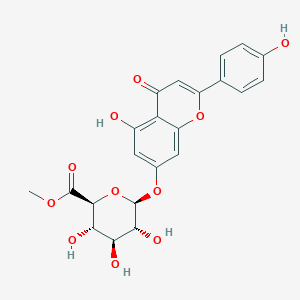

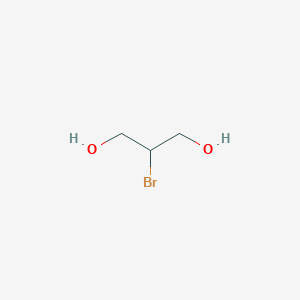

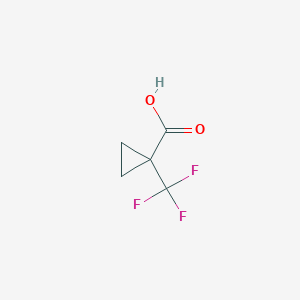

2-Bromo-1,3-propanediol, also known as this compound, is a useful research compound. Its molecular formula is C3H7BrO2 and its molecular weight is 154.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications

2-Bromo-2-nitro-1,3-propanediol, a variant of 2-Bromo-1,3-propanediol, has significant applications across various fields. It's used in cosmetics, water treatment, the oil industry, public places, and the pharmaceutical industry. Two synthesis methods, hydroxyl alkylation before bromination and bromination before hydroxyl alkylation, are predominantly used for its production. The synthesis processes have been analyzed for efficiency and effectiveness (Wei Wenlong, 2010).

Downstream Processing in Bioproduction

1,3-Propanediol, closely related to this compound, is a key chemical with broad applications and can be biologically produced. The separation of this diol from fermentation broth is critical, making up more than half the total production cost. Studies on methods for the recovery and purification of biologically produced diols, especially 1,3-propanediol, have been summarized. These include various techniques like evaporation, distillation, membrane filtration, and ion exchange chromatography (Zhi-Long Xiu & A. Zeng, 2008).

Extraction from Fermentation Broths

The extraction of 1,3-propanediol from fermentation broth using aqueous two-phase systems, such as the ethanol/ammonium sulfate system, has been researched. This process efficiently separates 1,3-propanediol and removes cells and biomacromolecules from the broth (Zhigang Li, B. Jiang, Daijia Zhang, Z. Xiu, 2009).

Catalysis in Hydrogenolysis

Studies on Pt/WOx/Al2O3 catalytic systems have been conducted for the selective hydrogenolysis of glycerol to 1,3-propanediol. This research is essential for improving the production of 1,3-propanediol, a more valuable product, through the design of highly selective catalysts (Sara García-Fernández et al., 2015).

Microbial Production Advances

Genetic engineering has been employed to create strains for efficient biosynthesis of 1,3-propanediol. These genetically engineered strains can overcome productivity barriers and metabolite inhibition, presenting a promising approach for 1,3-propanediol production from glycerol or similar substrates (Miaomiao Yang et al., 2018).

Inhibitory Properties in Cutting Fluids

1,3-Propanediol compounds, including variants like 2-nitro-2-bromo-1,3-propanediol, demonstrate antimicrobial properties in cutting fluids. These properties are enhanced with the presence of certain agents, such as edta, showcasing their potential in industrial applications (E. Bennett, J. E. Gannon, D. L. Bennett, 1983).

Mechanism of Action

Target of Action

2-Bromo-1,3-propanediol, also known as Bronopol, is an organic compound with wide-spectrum antimicrobial properties . Its primary targets are various bacteria, including Pseudomonas aeruginosa .

Mode of Action

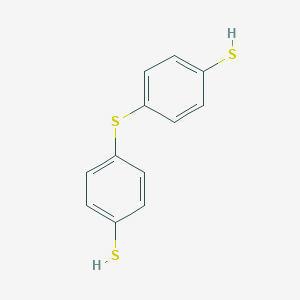

Bronopol generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria . This is achieved via two distinct reactions between Bronopol and essential thiols within the bacterial cell .

Biochemical Pathways

It is known that the compound interferes with the normal functioning of bacterial cells, leading to their inhibited growth .

Pharmacokinetics

Bronopol is more stable to hydrolysis in aqueous media under normal conditions compared to other aliphatic halogen-nitro compounds . It is readily absorbed through the intact skin of the rat . Absorption through the epithelium of the gastrointestinal tract is markedly better than through intact skin .

Result of Action

The result of Bronopol’s action is the inhibition of bacterial growth, leading to bacteriostasis . This makes it an effective antimicrobial agent in various commercial and industrial applications .

Action Environment

Bronopol is stable up to 45°C and up to a relative humidity of 90% . In acid or neutral solution, it is stable at room temperature and in the light . In aqueous alkaline solution, increases in ph and temperature lead to decomposition, which is accelerated by light .

Safety and Hazards

Properties

IUPAC Name |

2-bromopropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULFLYYUFHXCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436849 | |

| Record name | 2-Bromo-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4704-87-4 | |

| Record name | 2-Bromo-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B122345.png)

![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)

![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)